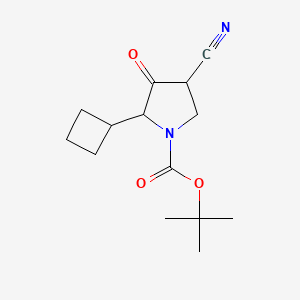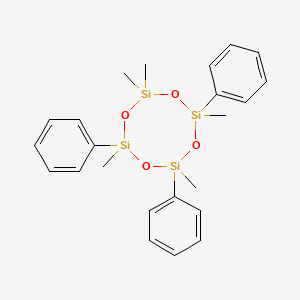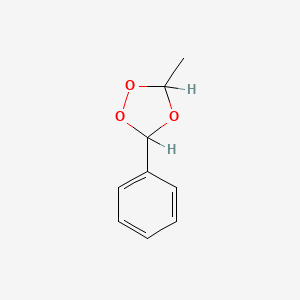
3-Methyl-5-phenyl-1,2,4-trioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-phenyl-1,2,4-trioxolane is an organic compound with the molecular formula C9H10O3 It belongs to the class of trioxolanes, which are cyclic organic peroxides containing a three-membered ring with two oxygen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenyl-1,2,4-trioxolane typically involves the reaction of an alkene with ozone, followed by reduction. One common method is the Griesbaum co-ozonolysis reaction, which involves the ozonolysis of an alkene in the presence of a carbonyl compound. The reaction conditions often include low temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale ozonolysis reactions followed by purification processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-phenyl-1,2,4-trioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction of the peroxide bond can lead to the formation of alcohols or ketones.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted trioxolanes. The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
3-Methyl-5-phenyl-1,2,4-trioxolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the reactivity of trioxolanes.
Medicine: Research is ongoing to explore its potential as a drug delivery system, particularly in targeting specific cells or tissues.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-phenyl-1,2,4-trioxolane involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and cell damage. In the context of drug delivery, the compound can release active pharmaceutical ingredients in response to specific triggers, such as the presence of ferrous iron .
Comparaison Avec Des Composés Similaires
Similar Compounds
Artemisinin: A well-known antimalarial compound with a similar peroxide structure.
Arterolane: Another antimalarial compound with a 1,2,4-trioxolane ring.
OZ439: A synthetic trioxolane with improved pharmacokinetic properties compared to artemisinin.
Uniqueness
3-Methyl-5-phenyl-1,2,4-trioxolane is unique due to its specific substitution pattern, which influences its reactivity and stability. Its ability to undergo selective reactions and release active species under specific conditions makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
23888-16-6 |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
3-methyl-5-phenyl-1,2,4-trioxolane |
InChI |
InChI=1S/C9H10O3/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-7,9H,1H3 |
Clé InChI |
ALYBYLAFJFYDLS-UHFFFAOYSA-N |
SMILES canonique |
CC1OC(OO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)
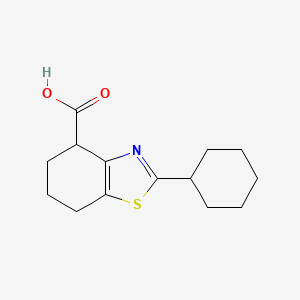

![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)

![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)

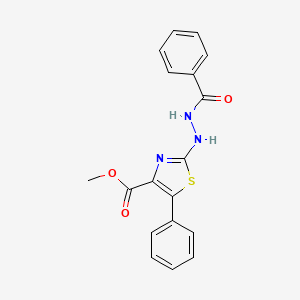
![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)

![4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171021.png)
